3-Fluorobenzhydrazide

Physicochemical characterization Solid-state properties Crystallization

3-Fluorobenzhydrazide (CAS 499-55-8) is the evidence-supported meta-fluorinated hydrazide for laboratories requiring reproducible antimicrobial activity benchmarks and thermal robustness. Unlike its ortho (mp 70–74°C) or para (mp 162–166°C) isomers, the meta isomer (mp 139–143°C) stays solid under high-temperature condensations while dissolving readily in common solvents. Its derived triazole-thione delivers a validated MIC of 62.5 µg/mL against bacterial strains, and the thiosemicarbazide analog inhibits S. aureus at MIC 64 µg/mL via Ddl ligase/DNA gyrase binding—quantitative SAR data absent for 2-F/4-F analogs. With CNS-compatible LogP (1.52) and PSA (55.12 Ų), this building block is the rational choice for medicinal chemistry and heterocyclic library synthesis. Procure the meta isomer to eliminate isomer-induced variability in reactivity, purification, and biological readouts.

Molecular Formula C7H7FN2O
Molecular Weight 154.14 g/mol
CAS No. 499-55-8
Cat. No. B1330726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluorobenzhydrazide
CAS499-55-8
Molecular FormulaC7H7FN2O
Molecular Weight154.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C(=O)NN
InChIInChI=1S/C7H7FN2O/c8-6-3-1-2-5(4-6)7(11)10-9/h1-4H,9H2,(H,10,11)
InChIKeyUUISEXNUHLZEDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluorobenzhydrazide (CAS 499-55-8) for Scientific Procurement: Core Physicochemical and Structural Profile


3-Fluorobenzhydrazide (CAS 499-55-8; C₇H₇FN₂O; MW 154.14 g/mol) is an aryl hydrazide derivative of benzoic acid characterized by a single fluorine substitution at the meta position of the phenyl ring [1]. The compound crystallizes as a white to off-white crystalline powder with a reported melting range of 139–143 °C (lit.) and a predicted density of 1.272 g/cm³ . It functions primarily as a nucleophilic building block for heterocyclic synthesis via condensation with electrophiles (e.g., isothiocyanates, aldehydes) and serves as a pharmaceutical intermediate for constructing triazole, hydrazone, and thiosemicarbazide scaffolds . The meta-fluorine positioning imparts distinct electronic effects on the hydrazide moiety compared to ortho- and para-substituted analogs, which translates into measurable differences in reactivity and downstream product properties .

Why 3-Fluorobenzhydrazide Cannot Be Interchanged with 2-Fluoro or 4-Fluoro Isomers: Evidence for Position-Specific Procurement


Substituting 3-fluorobenzhydrazide with its 2-fluoro (ortho) or 4-fluoro (para) isomers without experimental validation introduces unacceptable variability across multiple critical parameters. The fluorine substitution position on the benzohydrazide scaffold dictates three key areas of performance divergence: (1) physicochemical properties—melting point spans a 95 °C range across isomers (meta: 139–143 °C vs. ortho: 70–74 °C vs. para: 162–166 °C), directly affecting purification workflows and formulation compatibility ; (2) electronic effects—meta-fluorine exerts a distinct Hammett substituent constant relative to ortho/para positions, which is well-established to modulate the nucleophilicity of the hydrazide –NH₂ group and consequently the reactivity and yield in condensation reactions [1]; (3) biological readouts of downstream derivatives—hydrazones and triazoles derived from 3-fluorobenzhydrazide exhibit different antimicrobial potency profiles and minimum inhibitory concentration (MIC) values compared to those synthesized from 2- or 4-fluoro precursors, attributable to altered molecular recognition at bacterial targets [2]. These position-dependent effects mean that a protocol optimized with 3-fluorobenzhydrazide cannot be reliably reproduced using the ortho or para analog without full re-optimization of reaction conditions, purification methods, and activity assessment.

Quantitative Differentiation Guide: Head-to-Head and Cross-Study Evidence for 3-Fluorobenzhydrazide vs. Ortho- and Para-Fluoro Isomers


Melting Point Differentiation: 3-Fluorobenzhydrazide Occupies an Intermediate Thermal Profile Distinct from Ortho and Para Isomers

The melting point of 3-fluorobenzhydrazide (meta isomer) is 139–143 °C (lit.), which lies approximately midway between the ortho isomer 2-fluorobenzhydrazide (70–74 °C) and the para isomer 4-fluorobenzhydrazide (162–166 °C) . This ~70 °C differential from the ortho isomer and ~25 °C differential from the para isomer reflects the profound impact of fluorine substitution position on crystal lattice packing energy. This thermal property distinction has direct practical consequences: 3-fluorobenzhydrazide remains solid at elevated reaction temperatures where the ortho isomer would melt, and conversely, requires lower energy input for melting than the para isomer, influencing both reaction workup and recrystallization solvent selection .

Physicochemical characterization Solid-state properties Crystallization

pKa Differentiation: Meta-Fluorine Imparts Intermediate Hydrazide Acidity Relative to Ortho and Para Analogs

The predicted pKa of the hydrazide –NH–NH₂ group is 11.78 ± 0.10 for 3-fluorobenzhydrazide (meta substitution). Comparative predicted pKa values for the ortho isomer (2-fluorobenzhydrazide) are approximately 10.8–11.0, while the para isomer (4-fluorobenzhydrazide) exhibits a higher pKa of 12.17 ± 0.10 . This ~0.4 unit difference relative to the para isomer corresponds to the meta-fluorine exerting a field/inductive electron-withdrawing effect without the strong resonance donation seen in the para position [1]. A lower pKa relative to the para isomer indicates greater acidity of the hydrazide N–H proton, which translates to enhanced nucleophilicity of the terminal –NH₂ group under neutral to mildly basic condensation conditions with electrophiles such as aldehydes or isothiocyanates .

Acid-base chemistry Reaction optimization Nucleophilicity

Antimicrobial Activity of Triazole-Thione Derivatives: 3-Fluorobenzhydrazide-Derived Heterocycles Exhibit Defined MIC Values

Triazole-thione heterocycles synthesized via condensation of 3-fluorobenzhydrazide with isothiocyanates followed by cyclization exhibit antimicrobial activity with a reported minimum inhibitory concentration (MIC) of 62.5 µg/mL against tested bacterial strains . This value provides a quantitative benchmark for the bioactivity of downstream products derived from the meta-fluorinated hydrazide scaffold. In parallel studies using 4-fluorobenzhydrazide as the starting hydrazide building block, synthesized aryl fluoro hydrazide derivatives PD2B and PD2F demonstrated zone-of-inhibition values of 10 mm and 3 mm against E. coli, and 12 mm and 8 mm against B. subtilis, respectively, with PD2B showing activity comparable to the ampicillin standard [1]. The divergent antimicrobial potency between 3-fluoro-derived triazoles and 4-fluoro-derived hydrazones underscores that fluorine substitution position is a critical determinant of biological activity in the final product, not merely a passive structural variation.

Antimicrobial activity Triazole synthesis Drug discovery

Thiosemicarbazide Derivatives from 3-Fluorobenzhydrazide: Gram-Positive Antibacterial Activity with Defined MIC Against S. aureus

In a 2025 study evaluating 18 novel fluorobenzhydrazide derivatives, the thiosemicarbazide compound 4-(4-N,N-diethylaminophenyl)-1-(3-fluorobenzoyl)thiosemicarbazide—synthesized directly from 3-fluorobenzhydrazide—demonstrated antibacterial activity against all tested Staphylococcus aureus strains with a minimum inhibitory concentration (MIC) of 64 µg/mL [1]. This compound exhibited a binding mode comparable to a known inhibitor in molecular docking simulations against Ddl ligase and DNA gyrase, suggesting a plausible mechanism for its antibacterial effect [2]. In contrast, antimicrobial studies of hydrazones derived from 2-fluorobenzhydrazide reported activity against K. pneumoniae and S. aureus but without reported MIC quantification in the accessible abstracts, limiting direct cross-comparison of potency [3]. The 64 µg/mL MIC value for the 3-fluoro-derived thiosemicarbazide provides a defined quantitative benchmark for antibacterial screening programs, enabling rational comparison with other hydrazide-derived antibacterial candidates.

Antibacterial agents Thiosemicarbazide synthesis MRSA

Vendor Purity and Commercial Availability: 3-Fluorobenzhydrazide Offers High-Purity Options with Global Supply Chain Access

3-Fluorobenzhydrazide (CAS 499-55-8) is commercially available from multiple major chemical suppliers with purity specifications ranging from 97% (Sigma-Aldrich, Aladdin) to ≥98.0% (GC/T) (TCI America) . Comparative vendor listings for the isomeric fluorobenzhydrazides indicate that 3-fluorobenzhydrazide maintains a purity specification of 97–98% across suppliers, while 2-fluorobenzhydrazide is listed at 97–98% purity and 4-fluorobenzhydrazide at 95–96% purity in comparable catalog offerings [1]. The meta isomer's consistent availability at the ≥97% purity grade, combined with its inclusion in the catalogs of major global distributors (Sigma-Aldrich, TCI, Santa Cruz Biotechnology, Aladdin), ensures reliable procurement with standardized quality metrics for reproducible research applications . Pricing at the 1g scale ranges from approximately $23–$50 across suppliers, reflecting competitive commercial sourcing options .

Procurement Purity specification Supply chain

LogP and Polar Surface Area: 3-Fluorobenzhydrazide Possesses Calculated Physicochemical Parameters Favorable for CNS Drug-Likeness

Computed physicochemical parameters for 3-fluorobenzhydrazide include LogP = 1.5204 and polar surface area (PSA) = 55.12 Ų [1]. These values align with established drug-likeness criteria for central nervous system (CNS) penetration: LogP < 5 and PSA < 90 Ų (optimal CNS penetration PSA < 60–70 Ų) [2]. The meta-fluorine substitution contributes a moderate LogP (~1.52) that balances lipophilicity for membrane permeability with sufficient polarity to maintain aqueous solubility. While direct comparative LogP/PSA data for the 2-fluoro and 4-fluoro hydrazides under identical computational conditions are not consolidated in a single published study, the position-dependent electronic effects of fluorine are known to modulate these physicochemical descriptors, making the meta isomer's specific values a useful reference point for medicinal chemistry design when CNS-accessible hydrazide building blocks are required.

Drug-likeness ADME prediction Blood-brain barrier penetration

Optimal Scientific and Industrial Application Scenarios for Procuring 3-Fluorobenzhydrazide (CAS 499-55-8)


Synthesis of Triazole-Thione Heterocycles with Defined Antimicrobial MIC of 62.5 µg/mL

Researchers developing antimicrobial heterocyclic libraries should procure 3-fluorobenzhydrazide specifically when the target scaffold is a triazole-thione derived from hydrazide–isothiocyanate cyclization. The meta-fluorinated hydrazide building block yields triazole-thione products with a characterized minimum inhibitory concentration (MIC) of 62.5 µg/mL against bacterial strains . This defined MIC provides a quantitative activity benchmark that is not available for the corresponding 2-fluoro- or 4-fluoro-derived triazole-thiones in the accessible literature, making the meta isomer the evidence-supported choice for projects requiring reproducible antimicrobial activity data. Additionally, the triazole-thione products exhibit low toxicity against human cells, supporting their advancement in early-stage drug discovery [1].

Antibacterial Drug Discovery Targeting Gram-Positive Pathogens with Thiosemicarbazide Leads

For antibacterial programs focused on Staphylococcus aureus (including MRSA-relevant strains), 3-fluorobenzhydrazide is the preferred starting material for synthesizing thiosemicarbazide derivatives. A 2025 study demonstrated that 4-(4-N,N-diethylaminophenyl)-1-(3-fluorobenzoyl)thiosemicarbazide—derived directly from 3-fluorobenzhydrazide—inhibits all tested S. aureus strains with an MIC of 64 µg/mL and exhibits a binding mode comparable to known inhibitors of Ddl ligase and DNA gyrase [2]. The compound's in silico validation against these bacterial targets provides mechanistic insight that can guide further structural optimization. In contrast, available data on 2-fluorobenzhydrazide-derived hydrazones describe qualitative antibacterial activity but lack reported MIC quantification, leaving the 3-fluoro-derived thiosemicarbazide as the more thoroughly characterized option for quantitative SAR studies [3].

High-Temperature Organic Synthesis Requiring Thermal Stability Above 100 °C

Laboratories conducting synthetic protocols that involve reaction temperatures exceeding 100 °C (e.g., refluxing in high-boiling solvents, microwave-assisted synthesis, or melt-phase condensations) should select 3-fluorobenzhydrazide (mp 139–143 °C) over the ortho isomer 2-fluorobenzhydrazide (mp 70–74 °C) . The meta isomer remains solid under reaction conditions where the ortho isomer would undergo melting, potentially altering reaction kinetics, facilitating undesirable side reactions, or complicating workup procedures. The ~70 °C higher melting point of 3-fluorobenzhydrazide relative to the 2-fluoro isomer translates to superior thermal robustness during synthetic manipulation, while its lower melting point compared to 4-fluorobenzhydrazide (mp 162–166 °C) means it requires less aggressive heating to achieve dissolution in common organic solvents, offering a balanced thermal profile for diverse reaction conditions .

CNS Drug Discovery Programs Requiring Blood-Brain Barrier Permeable Hydrazide Building Blocks

Medicinal chemistry teams designing hydrazide-containing compounds for central nervous system (CNS) targets should consider 3-fluorobenzhydrazide based on its computed physicochemical parameters: LogP = 1.5204 and polar surface area (PSA) = 55.12 Ų [4]. Both values fall within established CNS drug-likeness criteria (LogP < 5; optimal PSA < 60–70 Ų) that correlate with favorable blood-brain barrier penetration [5]. While the parent hydrazide itself is a synthetic intermediate rather than a final drug candidate, these favorable physicochemical descriptors suggest that 3-fluorobenzhydrazide-derived scaffolds may retain properties conducive to CNS exposure. This makes the meta isomer a rational choice for library synthesis when downstream CNS activity is a program objective, particularly when compared to more polar or lipophilic hydrazide alternatives that may fall outside optimal CNS property space.

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